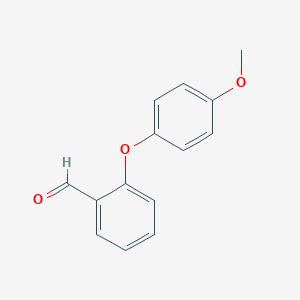

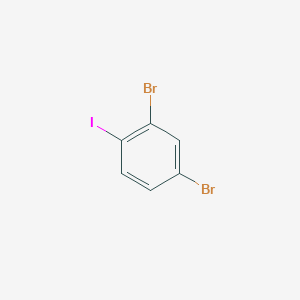

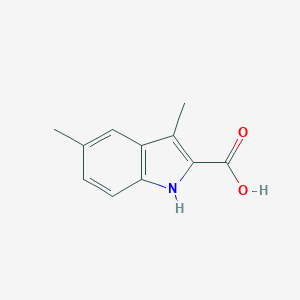

6-溴-2-巯基-3-苯基喹唑啉-4(3H)-酮

描述

6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one is a compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound of interest, although not directly mentioned in the provided papers, is structurally related to various quinazoline derivatives that have been synthesized and evaluated for their biological activities, including cytotoxicity, antiviral, and antibacterial properties, as well as their potential as tyrosine kinase inhibitors .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions, starting from readily available chemicals. For instance, the synthesis of 6-bromo-2-ferrocenylquinoline complexes involved the use of N-heterocyclic carbenes (NHCs) and triphenylphosphine, indicating the versatility of quinazoline chemistry in forming complexes with various ligands . Similarly, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was described as an efficient process, suggesting that the synthesis of the compound of interest might also be achieved through an efficient and straightforward method . Phase-transfer catalysis has been employed for the alkylation of 2-mercaptoquinazolin-4(3H)-one, which could be a relevant method for introducing substituents at the mercapto group .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione provided insights into the molecular conformation and packing within the crystal lattice . Similarly, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing the presence of hydrogen bonds and π-stacking interactions that stabilize the crystal packing . These findings suggest that the compound of interest may also exhibit specific intermolecular interactions that could be elucidated through similar structural analyses.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was shown to react with water, alcohols, ammonia, and amines to yield different substituted quinazoline diones . This indicates that the bromo and mercapto substituents in the compound of interest may also be reactive sites for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be influenced by their substituents. For example, the presence of a bromo substituent has been associated with significant cytotoxicity and selectivity against certain cancer cell lines . Additionally, the introduction of halogen atoms or other substituents can affect the compound's ability to inhibit tyrosine kinase activity, which is crucial for the development of anticancer agents . The compound of interest, with its bromo and mercapto substituents, may therefore possess unique physical and chemical properties that could be explored for potential therapeutic applications.

科学研究应用

抗病毒特性:已经确定了一种衍生物,5-溴-2-(6-溴-4-氧代-2-苯基-4H-喹唑啉-3-基)-苯甲酸(MBR2),具有明显的抗疱疹病毒和牛痘病毒活性(Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010)。

抗菌和抗真菌活性:6-溴-2-巯基-3-苯基喹唑啉-4(3H)-酮的各种衍生物已经展示出显著的抗菌和抗真菌活性。例如,6-溴-3-丙基喹唑啉-4-酮显示出良好的抗真菌活性(Ouyang, Zhang, Xu, Song, Yang, Jin, Xue, Hu, Lu, & Chen, 2006)。

抗癌潜力:正在研究该化合物及其衍生物的抗癌特性。例如,从中衍生出的某些共聚物和纳米复合材料显示出对小鼠艾氏腹水癌具有良好的抑制作用,并在MCF-7细胞中诱导凋亡(El-Said, El‐Barbary, Elkholy, Haidyrah, Betiha, Batiha, Mahmoud, & Abdelwahab, 2021)。

药理活性:一些6-溴喹唑啉酮衍生物以其药理学意义而闻名,包括抗炎、镇痛和抗菌活性(Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010)。

属性

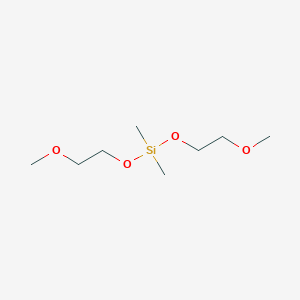

IUPAC Name |

6-bromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQBHLQJGGBSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354910 | |

| Record name | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | |

CAS RN |

18009-07-9 | |

| Record name | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

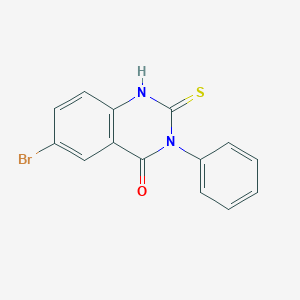

Q1: What is the significance of the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one compound in the context of this research?

A1: This compound serves as a crucial building block in the synthesis of novel hybrid molecules with potential antibacterial properties. Researchers utilized 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (9) and reacted it with 3-(2-bromoacetyl)-2H-chromen-2-one (4) or 2-chloro-N-(2-oxo-2H-chromen-3-yl)acetamide (5) to create a series of hybrid compounds. These new compounds were then tested for their activity against various Gram-negative and Gram-positive bacteria. []

Q2: What is the reported antibacterial activity of the synthesized compounds derived from 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one?

A2: The research revealed that all the hybrid compounds synthesized, including those incorporating 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, displayed promising inhibitory effects against the tested Gram-negative bacteria. Notably, compounds containing this specific moiety, along with a 3-chlorophenyl or phenyl substituent at position 3 in the quinazoline ring, exhibited significant activity against P. aeruginosa, E. coli, and B. cereus. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。